molecular formula C24H24ClN B071750 Bis[(S)-(+)-(1-naphthyl)ethyl]amine hydrochloride CAS No. 171867-34-8

Bis[(S)-(+)-(1-naphthyl)ethyl]amine hydrochloride

Cat. No.: B071750
CAS No.: 171867-34-8
M. Wt: 361.9 g/mol
InChI Key: SESSHTRTZDHACX-APTPAJQOSA-N
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Description

Bis((S)-1-(1-Naphthyl)ethyl)amine hydrochloride: is a chiral amine compound that features two naphthyl groups attached to a central amine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis[(S)-(+)-(1-naphthyl)ethyl]amine hydrochloride typically involves the reaction of (S)-1-(1-Naphthyl)ethylamine with appropriate reagents to form the desired product. One common method involves the use of a chiral auxiliary to ensure the correct stereochemistry is achieved. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction may be catalyzed by acids or bases depending on the specific synthetic route.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Bis((S)-1-(1-Naphthyl)ethyl)amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The naphthyl groups can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted naphthyl derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyl ketones, while substitution reactions can produce a variety of substituted naphthyl compounds.

Scientific Research Applications

Bis((S)-1-(1-Naphthyl)ethyl)amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis, facilitating the formation of enantiomerically pure compounds.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic applications, such as in the development of chiral drugs and pharmaceuticals.

    Industry: Utilized in the synthesis of fine chemicals and specialty materials, including polymers and advanced materials.

Mechanism of Action

The mechanism by which Bis[(S)-(+)-(1-naphthyl)ethyl]amine hydrochloride exerts its effects depends on its specific application. In asymmetric synthesis, the compound acts as a chiral ligand, coordinating with metal catalysts to induce chirality in the reaction products. The molecular targets and pathways involved vary based on the specific reaction or biological system being studied.

Comparison with Similar Compounds

    Bis(®-1-(1-Naphthyl)ethyl)amine hydrochloride: The enantiomer of the compound, with similar structural properties but different stereochemistry.

    1-(1-Naphthyl)ethylamine: A simpler amine with only one naphthyl group, used in similar applications but with different reactivity and selectivity.

    Naphthalene derivatives: A broad class of compounds with varying functional groups attached to the naphthalene ring, used in diverse chemical and industrial applications.

Uniqueness: Bis((S)-1-(1-Naphthyl)ethyl)amine hydrochloride is unique due to its chiral nature and the presence of two naphthyl groups, which confer specific reactivity and selectivity in chemical reactions. Its ability to act as a chiral ligand in asymmetric synthesis distinguishes it from other naphthalene derivatives and amines.

Properties

IUPAC Name

(1S)-1-naphthalen-1-yl-N-[(1S)-1-naphthalen-1-ylethyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N.ClH/c1-17(21-15-7-11-19-9-3-5-13-23(19)21)25-18(2)22-16-8-12-20-10-4-6-14-24(20)22;/h3-18,25H,1-2H3;1H/t17-,18-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESSHTRTZDHACX-APTPAJQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NC(C)C3=CC=CC4=CC=CC=C43.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC2=CC=CC=C21)N[C@@H](C)C3=CC=CC4=CC=CC=C43.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171867-34-8
Record name Bis[(S)-(+)-(1-naphthyl)ethyl]amine hydrochloride
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